

Purchasing High-Purity 5-Hydroxycytosine-¹³C, ¹⁵N₂: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxycytosine-13C,15N2

Cat. No.: B12398294

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of high-purity 5-Hydroxycytosine-¹³C, ¹⁵N₂, a stable isotope-labeled internal standard crucial for the accurate quantification of 5-hydroxycytosine (5hmC) in biological samples. Its primary application lies in isotope dilution mass spectrometry, a gold-standard analytical technique for the precise measurement of endogenous molecules.

Introduction

5-hydroxycytosine is a modified pyrimidine base, representing a key intermediate in the active DNA demethylation pathway. This pathway is initiated by the ten-eleven translocation (TET) family of enzymes, which oxidize 5-methylcytosine (5mC) to 5hmC.[1] The levels of 5hmC in genomic DNA are dynamic and have been implicated in gene regulation, cellular differentiation, and various disease states, including cancer and neurodegenerative disorders.[2]

Consequently, the accurate quantification of 5hmC is of significant interest in both basic research and clinical diagnostics. The use of a stable isotope-labeled internal standard like 5-Hydroxycytosine-¹³C, ¹⁵N₂ is essential for correcting for sample loss during preparation and for variations in ionization efficiency during mass spectrometric analysis, thereby ensuring high accuracy and precision.[3]

Product Information and Purchasing

High-purity 5-Hydroxycytosine- ^{13}C , $^{15}\text{N}_2$ is available from several reputable suppliers of stable isotopes and chemical standards. When purchasing, it is critical to obtain a certificate of analysis (CoA) to verify the chemical purity and isotopic enrichment.

Key Suppliers:

- LGC Standards[3]
- Cambridge Isotope Laboratories, Inc.[4][5]
- MedchemExpress[6]
- Clearsynth
- Santa Cruz Biotechnology (for related labeled compounds)[7][8]

Storage and Handling:

- Store at room temperature, protected from light and moisture.[4]
- Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed handling and safety information.

Application: Quantification of Global 5-Hydroxymethylcytosine in Genomic DNA by LC-MS/MS

The primary application of 5-Hydroxycytosine- ^{13}C , $^{15}\text{N}_2$ is as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of 5-hydroxymethyl-2'-deoxycytidine (5-hmdC), the nucleoside form of 5-hydroxycytosine, in digested genomic DNA.

Experimental Workflow

The overall experimental workflow for the quantification of 5hmC in genomic DNA using a stable isotope-labeled internal standard is depicted below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for 5hmC quantification.

Detailed Experimental Protocol

1. Genomic DNA Extraction and RNA Removal:

- Extract genomic DNA from cells or tissues using a standard phenol/chloroform extraction method or a commercial DNA extraction kit.[9]
- To ensure that the measured 5hmC is from DNA and not RNA, treat the extracted nucleic acids with RNase A.[6] For example, incubate samples with 4 μ L of RNase A (100 mg/mL) at room temperature for 2 minutes.[6]
- Quantify the purified genomic DNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity.[9]

2. Spiking with Internal Standard and Enzymatic Hydrolysis:

- To a known amount of genomic DNA (e.g., 500 ng), add a predetermined quantity of 5-Hydroxycytosine-¹³C,¹⁵N₂.[6] The amount of the internal standard should be optimized based on the expected level of endogenous 5hmC and the sensitivity of the mass spectrometer.
- Perform enzymatic hydrolysis of the DNA to single nucleosides. A commercial enzyme mixture, such as the Nucleoside Digestion Mix from New England BioLabs, can be used.[6]
- A typical reaction mixture would contain 500 ng of DNA, the internal standard, 2 μ L of 10x Reaction Buffer, and 1 μ L of the Nucleoside Digestion Mix in a final volume of 20 μ L.[6]
- Incubate the mixture at 37°C for at least 1 hour.[6]

3. Sample Desalting:

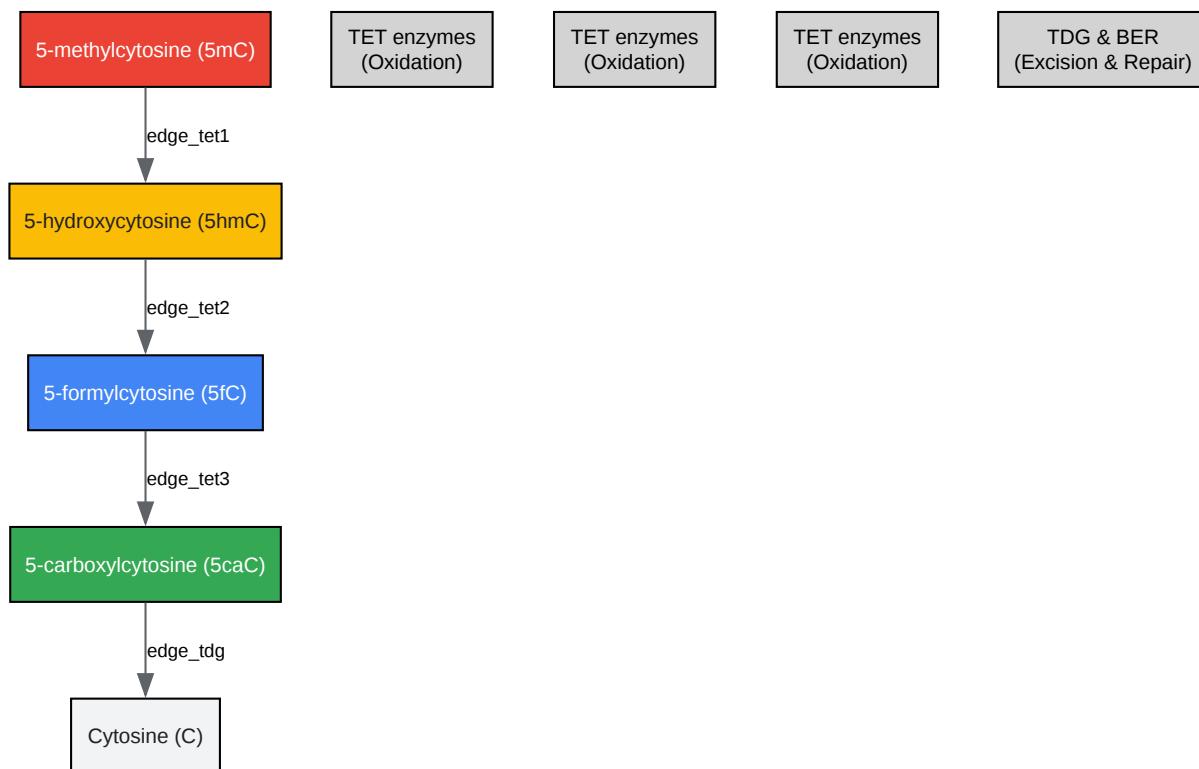
- After hydrolysis, it is important to remove salts and proteins that can interfere with the LC-MS/MS analysis. This can be achieved using solid-phase extraction (SPE) with a C18 cartridge or a 96-well filter plate.[6][10]
- Condition the SPE cartridge/well with methanol followed by water.
- Load the hydrolyzed sample and wash with a low percentage of organic solvent (e.g., 0.1% trifluoroacetic acid) to remove salts.[6]
- Elute the nucleosides with a higher percentage of organic solvent (e.g., 60% acetonitrile with 0.1% formic acid).[6]
- Dry the eluted sample in a vacuum centrifuge.[6]

4. LC-MS/MS Analysis:

- Reconstitute the dried sample in a suitable solvent, typically the initial mobile phase of the LC gradient.
- Inject the sample onto a reverse-phase HPLC column (e.g., C18) for separation of the nucleosides.[11]
- The separation is typically achieved using a gradient of a weak aqueous solvent (e.g., water with 0.1% formic acid or 2 mM ammonium bicarbonate) and a strong organic solvent (e.g., methanol or acetonitrile).[10][11]
- The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[11]
- Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to detect the specific mass transitions for the endogenous 5-hmdC and the ¹³C,¹⁵N₂-labeled internal standard.[9]

Table 1: Example Mass Transitions for 5-hmdC and its Labeled Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
5-hydroxymethyl-2'-deoxycytidine (5-hmdC)	258.1	142.1
5-hmdC- ¹³ C, ¹⁵ N ₂	261.1	145.1


Note: The exact m/z values may vary slightly depending on the instrument and calibration. These transitions correspond to the fragmentation of the protonated nucleoside to the protonated base.

5. Data Analysis and Quantification:

- Integrate the peak areas for the endogenous 5-hmdC and the ¹³C,¹⁵N₂-labeled internal standard from the MRM chromatograms.
- Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
- Create a calibration curve using known concentrations of unlabeled 5-hmdC spiked with a constant amount of the internal standard.
- Determine the absolute amount of 5-hmdC in the original sample by comparing its peak area ratio to the calibration curve.

Signaling Pathway Context: DNA Demethylation

The quantification of 5-hydroxycytosine is critical for understanding the dynamics of the DNA demethylation pathway, which is essential for epigenetic regulation. The central enzymes in this pathway are the TET proteins.

[Click to download full resolution via product page](#)**Caption:** The active DNA demethylation pathway.

Quantitative Data Summary

The use of 5-Hydroxycytosine-¹³C, ¹⁵N₂ as an internal standard allows for the highly accurate determination of 5hmC levels in various biological samples. Below is a summary of representative quantitative data that can be obtained using this methodology. The values are illustrative and can vary significantly between cell types, tissues, and disease states.

Table 2: Representative Levels of 5-hmC in Mammalian Genomic DNA

Sample Type	% 5-hmdC (of total cytosine)	Method
Mouse Embryonic Stem Cells	~0.1%	LC-MS/MS
Mouse Purkinje Cells	~0.6%	LC-MS/MS
Human Colorectal Cancer Tissue	Significantly lower than adjacent normal tissue	HPLC-MS/MS
Human Urine	22.6 ± 13.7 nmol/L	HPLC-MS/MS

Data compiled from various sources for illustrative purposes.[\[9\]](#)[\[10\]](#)

Table 3: Performance Characteristics of the LC-MS/MS Method for 5-hmdC Quantification

Parameter	Typical Value
Limit of Detection (LOD)	~0.05 fmol
Limit of Quantification (LOQ)	~0.2 fmol
Inter-day Precision (RSD)	2.9 - 10.6%
Intra-day Precision (RSD)	1.4 - 7.7%
Recovery	~100%

Data based on published methods using stable isotope dilution.[\[3\]](#)[\[10\]](#)

Conclusion

High-purity 5-Hydroxycytosine-¹³C,¹⁵N₂ is an indispensable tool for researchers and scientists in the field of epigenetics and drug development. Its use as an internal standard in LC-MS/MS-based methods enables the accurate and precise quantification of 5-hydroxycytosine, providing valuable insights into the role of DNA demethylation in health and disease. The protocols and data presented here serve as a comprehensive guide for the effective application of this critical analytical standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5mC vs 5hmC Detection Methods: WGBS, EM-Seq, 5hmC-Seal - CD Genomics [cd-genomics.com]
- 2. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification and mapping of DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative profiling of histone post-translational modifications by stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DNA methylation and hydroxymethylation analysis using a high throughput and low bias direct injection mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Purchasing High-Purity 5-Hydroxycytosine-¹³C,¹⁵N₂: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12398294#purchasing-high-purity-5-hydroxycytosine-13c-15n2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com